Hydroxy-Epsilon-Sanshool

Description

Properties

IUPAC Name |

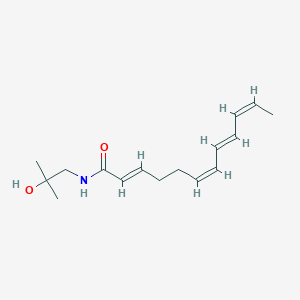

(2E,6Z,8E,10Z)-N-(2-hydroxy-2-methylpropyl)dodeca-2,6,8,10-tetraenamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO2/c1-4-5-6-7-8-9-10-11-12-13-15(18)17-14-16(2,3)19/h4-9,12-13,19H,10-11,14H2,1-3H3,(H,17,18)/b5-4-,7-6+,9-8-,13-12+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFKHAVGGJJQFF-JRNWQWJGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC=CC=CCCC=CC(=O)NCC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C=C\C=C/CC/C=C/C(=O)NCC(C)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83883-10-7 | |

| Record name | Hydroxy-alpha-sanshool | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029567 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

A Technical Guide to the Discovery and Isolation of Hydroxy-Epsilon-Sanshool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-epsilon-sanshool is a naturally occurring alkylamide found in plants of the Zanthoxylum genus, notably Zanthoxylum bungeanum (Sichuan pepper) and Zanthoxylum piperitum[1][2]. It is one of several isomers of hydroxy-sanshool, a class of compounds responsible for the characteristic tingling and numbing sensation associated with Sichuan pepper[1][3]. While much of the research has focused on its more abundant isomer, hydroxy-alpha-sanshool, this compound also contributes to the unique sensory properties of these plants[1][3]. This technical guide provides a comprehensive overview of the discovery, isolation, and purification of this compound, presenting key data and detailed experimental protocols for the scientific community.

Discovery and Occurrence

The discovery of various unsaturated aliphatic acid amides, including the class of compounds to which this compound belongs, dates back to studies on the chemical constituents of Japanese Zanthoxylum species in the early 1980s[4][5]. These initial investigations laid the groundwork for the later identification and characterization of specific isomers like this compound from sources such as Zanthoxylum bungeanum[1]. It is recognized as a key contributor to the tingling and numbing chemosensory experience of Sichuan pepper[1][3].

Isolation and Purification of this compound

The isolation of this compound from its natural source is a multi-step process that involves extraction followed by advanced chromatographic separation techniques to resolve it from other closely related sanshool isomers.

Experimental Protocols

1. General Extraction of Sanshools from Zanthoxylum Pericarps

This initial extraction yields a crude mixture containing various sanshool isomers, including this compound.

-

Materials:

-

Dried pericarps of Zanthoxylum bungeanum

-

Ultrasonic extractor

-

Vacuum evaporator

-

-

Procedure:

-

Grind the dried pericarps of Zanthoxylum bungeanum into a fine powder[6].

-

Suspend the powder in methanol (e.g., 50 g of powder in 1000 mL of methanol)[6].

-

Perform ultrasonic extraction for 60 minutes at 40°C. Repeat the extraction process three times with fresh solvent[6].

-

Filter the extracts and combine the filtrates[6].

-

Concentrate the combined filtrate under reduced pressure using a vacuum evaporator to obtain the crude sanshool extract[6].

-

2. High-Purity Separation of this compound via Two-Dimensional Liquid-Liquid Chromatography

A highly effective method for isolating this compound from other isomers involves a gradient elution multi-mode two-dimensional liquid-liquid chromatography technique. This method leverages the selective recognition of carbon-carbon double bonds by transition metals[4].

-

Instrumentation:

-

Two-dimensional liquid-liquid chromatography system

-

-

Solvent System and Gradient Elution:

-

A detailed solvent system and gradient elution profile are employed to achieve separation. While the specific proprietary details may vary, the principle involves creating a biphasic liquid system where the differential partitioning of the sanshool isomers, influenced by the presence of a transition metal like silver ions in one of the phases, allows for their separation[4].

-

-

Outcome:

-

This advanced chromatographic technique can yield this compound with a purity exceeding 97%[4].

-

Workflow for Isolation and Purification of this compound

Caption: Isolation and Purification Workflow for this compound.

Quantitative Data

The following table summarizes the quantitative data obtained from the isolation and purification of this compound.

| Parameter | Value | Reference |

| Purity after 2D Liquid-Liquid Chromatography | 97.88% | [4] |

Analytical Characterization

While detailed spectroscopic data for this compound is not widely available in peer-reviewed literature, its identification within complex mixtures is typically achieved through high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS)[7]. The retention time of the isolated compound is compared to that of a purified standard for identification[7].

Biological Activity and Signaling Pathways

Currently, there is a significant gap in the scientific literature regarding the specific biological activities and signaling pathway interactions of isolated this compound. The majority of pharmacological studies have been conducted on hydroxy-alpha-sanshool, which is known to interact with various ion channels, including TRPV1, TRPA1, and two-pore potassium channels (KCNK3, KCNK9, KCNK18)[8][9][10][11][12][13][14].

Given the structural similarities between sanshool isomers, it is plausible that this compound may exhibit some related activities. However, it is crucial for future research to investigate the specific pharmacological profile of purified this compound to determine its unique effects and potential as a therapeutic agent or research tool. The subtle differences in the position of the hydroxyl group and the stereochemistry of the double bonds can significantly influence the biological activity of these molecules[15].

Potential Signaling Pathways for Investigation

Based on the known activities of other sanshools, the following signaling pathways represent logical starting points for investigating the biological effects of this compound.

Caption: Putative Signaling Pathway for this compound.

Conclusion and Future Directions

This compound is a key contributor to the sensory profile of Zanthoxylum species. While methods for its high-purity isolation have been developed, a significant opportunity exists for the scientific community to explore its specific analytical characteristics and biological functions. Future research should focus on:

-

Full Spectroscopic Characterization: Publication of detailed 1H NMR, 13C NMR, and high-resolution mass spectrometry data for purified this compound is essential for its unequivocal identification and use as a reference standard.

-

Pharmacological Profiling: In-depth studies are needed to determine the specific interactions of this compound with ion channels and other cellular targets.

-

Drug Development Potential: A thorough understanding of its biological activities could unveil novel therapeutic applications, particularly in the areas of sensory modulation and pain management.

This guide provides a foundational resource for researchers embarking on the study of this intriguing natural product, highlighting both the current state of knowledge and the exciting avenues for future discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. abmole.com [abmole.com]

- 4. mdpi.com [mdpi.com]

- 5. Distribution of unsaturated aliphatic acid amides in japanese Zanthoxylum species [periodicos.capes.gov.br]

- 6. researchgate.net [researchgate.net]

- 7. Two New Pungent Principles isolated from the Pericarps of Zanthoxylum ailanthoides [jstage.jst.go.jp]

- 8. jneurosci.org [jneurosci.org]

- 9. Stabilization of Hydroxy-α-Sanshool by Antioxidants Present in the Genus Zanthoxylum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A tingling sanshool derivative excites primary sensory neurons and elicits nocifensive behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Hydroxy-α-sanshool | 83883-10-7 | FH36486 | Biosynth [biosynth.com]

- 14. researchgate.net [researchgate.net]

- 15. Protective Effects of Four Structurally Distinct Sanshools Ameliorate Dextran Sodium Sulfate-Induced Ulcerative Colitis by Restoring Intestinal Barrier Function and Modulating the Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

The Dual-Pronged Neuromodulatory Action of Hydroxy-Epsilon-Sanshool on Sensory Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxy-epsilon-sanshool, a bioactive alkylamide predominantly found in Szechuan peppers, is renowned for inducing a unique tingling and numbing sensation. This document provides an in-depth technical overview of the molecular mechanisms underpinning the action of this compound (referred to as hydroxy-alpha-sanshool (B1504358) in most of the scientific literature) on sensory neurons. The compound exhibits a dual mechanism of action, involving the activation of Transient Receptor Potential (TRP) channels and the inhibition of two-pore domain potassium (K2P) channels. This multifaceted interaction with key ion channels leads to the depolarization of specific subsets of sensory neurons, including nociceptors and mechanoreceptors, culminating in its characteristic sensory effects. This guide synthesizes key quantitative data, details established experimental protocols for its study, and visualizes the involved signaling pathways and workflows.

Core Mechanism of Action

Hydroxy-alpha-sanshool elicits its effects on sensory neurons through a concerted modulation of at least two major classes of ion channels:

-

Activation of TRP Channels: It directly activates Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[1][2][3] These non-selective cation channels, when activated, permit an influx of cations, primarily Ca²⁺ and Na⁺, leading to membrane depolarization and the initiation of action potentials.[1] The activation of TRPV1 and TRPA1 is a key contributor to the pungent and tingling sensation associated with sanshools.[1]

-

Inhibition of K2P Channels: Hydroxy-alpha-sanshool also inhibits specific two-pore domain potassium (K2P) channels, namely KCNK3 (TASK-1), KCNK9 (TASK-3), and KCNK18 (TRESK). These channels are considered "leak" channels that contribute to setting the resting membrane potential of neurons. Their inhibition by hydroxy-alpha-sanshool reduces the outward flow of K⁺ ions, resulting in a depolarized resting membrane potential and increased neuronal excitability.

This dual mechanism of action on both excitatory (TRP) and inhibitory (K2P) channels results in a robust and unique pattern of sensory neuron activation, affecting a range of nerve fibers including C-fibers, Aβ fibers, and D-hair afferents.

Quantitative Data Presentation

The following tables summarize the key quantitative data regarding the interaction of hydroxy-alpha-sanshool with its molecular targets.

Table 1: Agonistic Activity on TRP Channels

| Compound | Channel | Assay System | EC50 (µM) | Reference |

| Hydroxy-alpha-sanshool | TRPV1 | HEK293 cells | 1.1 | [1] |

| Hydroxy-alpha-sanshool | TRPA1 | HEK293 cells | 69 | [1] |

| Gamma-sanshool | rat TRPV1 | HEK293 cells | 5.3 | [4] |

Table 2: Inhibitory Activity on K2P Channels

| Compound | Channel | Assay System | IC50 (µM) | Reference |

| Hydroxy-alpha-sanshool | Background K⁺ conductance | Sensory Neurons | 69.5 ± 5.3 |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Hydroxy-Alpha-Sanshool in Sensory Neurons

References

A Technical Guide to the Somatosensory Effects of Hydroxy-α-Sanshool: Mechanisms of Tingling and Numbing

Abstract

Hydroxy-α-sanshool (HαSS), the primary bioactive alkylamide in Sichuan pepper (Zanthoxylum piperitum), is responsible for the characteristic tingling (paresthesia) and numbing sensations experienced upon its consumption.[1][2] This document provides a comprehensive technical overview of the molecular and physiological mechanisms underlying these effects. HαSS interacts with a distinct set of molecular targets on primary sensory neurons, including Transient Receptor Potential (TRP) channels, two-pore domain potassium (KCNK) channels, and various mechanoreceptors.[2][3][4] This multi-target engagement results in a complex sensory input that is distinct from the canonical pungency of capsaicin (B1668287). This guide summarizes key quantitative data, details common experimental protocols used in its study, and visualizes the core signaling pathways and workflows.

Molecular Mechanisms of Action

The unique sensory profile of HαSS arises from its interaction with multiple targets on somatosensory neurons. The prevailing evidence points to a complex mechanism involving the modulation of several distinct ion channels, leading to neuronal excitation and the perception of tingling and numbness.

Activation of TRP Channels

Initial research identified TRP channels as key molecular targets for HαSS. Specifically, it activates TRPV1 (the capsaicin receptor) and TRPA1.[3][5][6]

-

TRPV1 and TRPA1 Agonism : Studies using human embryonic kidney (HEK) cells transfected with various TRP channels demonstrated that HαSS induces significant Ca²⁺ influx and robust inward currents specifically in cells expressing TRPV1 or TRPA1.[3][5] This activation contributes to the pungent and irritant qualities of HαSS.[6] In animal models, the licking behavior induced by HαSS injection was significantly reduced in TRPV1-deficient mice, confirming the channel's role in the compound's nocifensive effects.[3][6]

Inhibition of Two-Pore Potassium (KCNK) Channels

A compelling body of evidence suggests that the primary mechanism for the tingling and numbing sensation is the inhibition of specific "leak" potassium channels.

-

KCNK3, KCNK9, and KCNK18 : HαSS has been shown to inhibit the activity of KCNK3, KCNK9, and KCNK18 channels.[2][7] These channels are crucial for setting the resting membrane potential of neurons. By blocking the outward flow of potassium ions, HαSS leads to membrane depolarization, bringing the neuron closer to its firing threshold and increasing its excitability. This mechanism is thought to be central to the tingling paresthesia effect.[4]

Modulation of Mechanosensitive Fibers

HαSS directly excites specific subtypes of cutaneous mechanoreceptors, which is critical for the vibrating or buzzing sensation it produces.[8][9][10] This action mimics the sensation of a light vibration, with neurons firing at frequencies between 5-50 Hz.[1]

-

Affected Fiber Types : Ex vivo skin-nerve preparation studies have demonstrated that HαSS potently activates ultrasensitive D-hair afferents and distinct populations of Aβ and C-fiber nerve afferents.[2][8][9][11] This selective activation of light-touch receptors, rather than solely nociceptors, distinguishes HαSS from compounds like capsaicin and explains its unique sensory profile.[4]

Signaling Pathways and Sensory Perception

The interaction of HαSS with its molecular targets initiates a signaling cascade within the sensory neuron, leading to the generation of action potentials that are interpreted by the central nervous system as tingling and numbness.

References

- 1. Hydroxy-Alpha-Sanshool: The Science Behind Szechuan Pepper's Tingle [spice.alibaba.com]

- 2. Hydroxy-α-sanshool - Wikipedia [en.wikipedia.org]

- 3. Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.plos.org [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons. | Semantic Scholar [semanticscholar.org]

- 7. A tingling sanshool derivative excites primary sensory neurons and elicits nocifensive behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jneurosci.org [jneurosci.org]

- 9. Physiological basis of tingling paresthesia evoked by hydroxy-alpha-sanshool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sichuan Pepper: The Numbing Spice Explained [spice.alibaba.com]

- 11. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]

Hydroxy-Epsilon-Sanshool: A Bioactive Alkylamide for Therapeutic Development

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Hydroxy-Epsilon-Sanshool is a naturally occurring alkylamide found in plants of the Zanthoxylum genus, commonly known as Sichuan pepper.[1] This technical guide provides a comprehensive overview of the bioactive properties of this compound and its analogues, with a focus on its mechanisms of action, quantitative bioactivity data, and detailed experimental protocols relevant to drug discovery and development.

Physicochemical Properties and Extraction

This compound belongs to a class of bioactive fatty acid amides.[2] While specific data for the epsilon isomer is limited, the closely related and more extensively studied Hydroxy-Alpha-Sanshool provides valuable insights.

Extraction from Plant Material: A common method for isolating sanshools from the dried pericarps of Zanthoxylum fruits is steam distillation. This process typically involves immersing the plant material in an ethanol-water mixture (35-65% ethanol). Upon heating, the volatile compounds, including sanshools, are carried over with the steam. The distillate then separates into an aqueous ethanol (B145695) phase and an oil phase containing the desired alkylamides. This method can yield approximately 60% of the total sanshool content.[3]

Further purification can be achieved using silica (B1680970) gel column chromatography. For instance, a 70% ethanol extract can be concentrated and then subjected to chromatography using a petroleum ether and ethyl acetate (B1210297) solvent system.[4] High-performance liquid chromatography (HPLC) is then employed for the final purification and quantification of the isolated compounds.[4]

Bioactive Properties and Mechanisms of Action

The characteristic tingling and numbing sensation produced by sanshools is attributed to their interaction with specific ion channels in sensory neurons.[2][3] The primary molecular targets identified are the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels.[2][5] Activation of these channels leads to an influx of calcium ions, resulting in neuronal depolarization.[2]

Beyond its sensory effects, Hydroxy-Alpha-Sanshool, a close analogue of this compound, has demonstrated a range of other potentially therapeutic bioactive properties, including analgesic, anti-inflammatory, and antioxidant effects.[6]

Quantitative Bioactivity Data

Quantitative data for this compound is not widely available in the public domain. However, data for the structurally similar Hydroxy-Alpha-Sanshool provides a valuable benchmark for its potential bioactivity.

| Compound | Target | Assay Type | Value | Unit | Reference |

| Hydroxy-Alpha-Sanshool | TRPV1 | Cell-based calcium influx | 1.1 | µM (EC50) | [5] |

| Hydroxy-Alpha-Sanshool | TRPA1 | Cell-based calcium influx | 69 | µM (EC50) | [5] |

| Gamma-Sanshool | rat TRPV1 | Cell-based assay | 5.3 | µM (EC50) | [1] |

| Alpha-Sanshool | rat TRPV1 | Cell-based assay | 29 | mM (EC50) | |

| Beta-Sanshool | rat TRPV1 | Cell-based assay | 54 | mM (EC50) |

Key Signaling Pathways

The bioactive effects of sanshools are mediated through the modulation of key intracellular signaling pathways.

TRP Channel-Mediated Signaling

The activation of TRPV1 and TRPA1 channels by Hydroxy-Sanshools initiates a signaling cascade that is central to its sensory and analgesic effects.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism. Some natural compounds have been shown to modulate this pathway, suggesting a potential area of investigation for this compound.

NF-κB/STAT3 Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and STAT3 (signal transducer and activator of transcription 3) pathways are key regulators of inflammation. The anti-inflammatory effects of sanshools may be mediated through the inhibition of these pathways.

Experimental Protocols

Extraction and Quantification of this compound

This protocol outlines a general procedure for the extraction and quantification of this compound from plant material.

Methodology:

-

Extraction: Homogenize dried Zanthoxylum pericarps and extract with 70% ethanol at a 1:10 solid-to-liquid ratio with continuous stirring for 2 hours at 60°C.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 50°C to obtain a crude extract.

-

Column Chromatography: Resuspend the crude extract in a minimal amount of the mobile phase and load it onto a silica gel column. Elute the column with a gradient of petroleum ether and ethyl acetate.

-

HPLC Analysis: Analyze the collected fractions by reverse-phase HPLC using a C18 column. A typical mobile phase consists of a gradient of acetonitrile (B52724) and water. Monitor the elution profile at 270 nm.

-

Quantification: Quantify this compound by comparing the peak area with a standard curve generated from a purified reference standard.

Cell-Based Calcium Influx Assay for TRPV1/TRPA1 Activation

This protocol describes a method to assess the activation of TRPV1 and TRPA1 channels in response to this compound using a fluorescent calcium indicator.

Methodology:

-

Cell Culture: Culture HEK293 cells stably expressing human TRPV1 or TRPA1 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Cell Plating: Seed the cells in a 96-well black-walled, clear-bottom plate at a density of 5 x 104 cells per well and incubate for 24 hours.

-

Dye Loading: Wash the cells with Hank's Balanced Salt Solution (HBSS) and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS for 1 hour at 37°C.

-

Compound Addition: Wash the cells to remove excess dye and add varying concentrations of this compound.

-

Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4) using a fluorescence plate reader.

-

Data Analysis: Calculate the change in fluorescence intensity relative to the baseline to determine the extent of calcium influx. Determine the EC50 value by fitting the dose-response curve to a sigmoidal equation.

Western Blot Analysis of PI3K/Akt Pathway Activation

This protocol details the investigation of the phosphorylation status of key proteins in the PI3K/Akt pathway following treatment with this compound.

Methodology:

-

Cell Treatment: Culture a relevant cell line (e.g., neuronal cells or immune cells) and treat with various concentrations of this compound for a specified time.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against total and phosphorylated forms of PI3K, Akt, and mTOR.

-

Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein levels.

NF-κB Nuclear Translocation Assay

This protocol describes an immunofluorescence-based method to assess the effect of this compound on the nuclear translocation of the NF-κB p65 subunit.

Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., macrophages or epithelial cells) on glass coverslips and treat with an inflammatory stimulus (e.g., LPS) in the presence or absence of this compound.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in PBS.

-

Immunostaining: Block with 1% BSA in PBS and incubate with a primary antibody against the NF-κB p65 subunit. Subsequently, incubate with a fluorescently labeled secondary antibody.

-

Nuclear Staining: Counterstain the nuclei with DAPI.

-

Imaging: Acquire images using a fluorescence microscope.

-

Analysis: Quantify the nuclear and cytoplasmic fluorescence intensity of p65 in individual cells using image analysis software. An increase in the nuclear-to-cytoplasmic fluorescence ratio indicates NF-κB activation.

Conclusion

This compound and its related alkylamides represent a promising class of bioactive compounds with potential applications in pain management, anti-inflammatory therapies, and other therapeutic areas. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this intriguing natural product. Further studies are warranted to fully elucidate the specific bioactivities and mechanisms of action of this compound.

References

- 1. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

Preliminary Investigations into the Pharmacology of Sanshool Isomers: A Technical Guide Focused on Hydroxy-α-Sanshool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a detailed overview of the pharmacology of sanshool compounds, with a primary focus on Hydroxy-α-Sanshool due to the extensive availability of research data. While Hydroxy-ε-Sanshool is a known constituent of Zanthoxylum species and contributes to their characteristic sensory effects, there is a significant gap in the scientific literature regarding its specific pharmacological properties and mechanism of action.[1][2][3] Therefore, the information presented herein, unless explicitly stated otherwise, pertains to Hydroxy-α-Sanshool as a representative and the most studied member of this compound family.

Hydroxy-α-sanshool is a naturally occurring alkylamide found in the fruit husks of plants from the Zanthoxylum genus, commonly known as Sichuan pepper.[4] It is the principal compound responsible for the unique tingling, buzzing, and numbing sensation associated with the consumption of these spices.[4] The complex sensory experience elicited by Hydroxy-α-sanshool has prompted significant research into its pharmacological interactions with the nervous system, revealing a multi-target mechanism of action that distinguishes it from other chemesthetic agents like capsaicin.

Core Pharmacological Profile

The primary mechanism of action for Hydroxy-α-sanshool involves the modulation of several ion channels expressed in sensory neurons. This interaction leads to neuronal excitation and the generation of action potentials, which are interpreted as a tingling or vibrating sensation. The key molecular targets identified to date include Transient Receptor Potential (TRP) channels and Tandem Pore Domain Potassium (KCNK) channels.

Quantitative Pharmacological Data for Hydroxy-α-Sanshool

| Parameter | Value | Target(s) | Cell Type/System | Reference |

| EC50 | 1.1 μM | TRPV1 | HEK cells | [2](--INVALID-LINK--) |

| EC50 | 69 μM | TRPA1 | HEK cells | [2](--INVALID-LINK--) |

| EC50 | 66.2 μM | Inward Currents | Cultured DRG neurons | [2](--INVALID-LINK--) |

| Concentration for Ca2+ influx | 1 mM | - | Cultured DRG neurons | [2](--INVALID-LINK--) |

| Inhibitory Effect | Strong | CYP2C9, CYP2D6 | Human liver microsomes | [5] |

Signaling Pathways and Mechanisms of Action

1. Activation of TRP Channels

Hydroxy-α-sanshool is an agonist for both TRPV1 and TRPA1 channels, which are well-known integrators of pain and irritant stimuli.[6] Activation of these non-selective cation channels leads to an influx of calcium and sodium ions, causing depolarization of the neuronal membrane and the firing of action potentials. This activity is believed to contribute significantly to the pungent and tingling sensations.

Caption: Activation of TRPV1 and TRPA1 channels by Hydroxy-α-sanshool.

2. Inhibition of KCNK Channels

In addition to activating TRP channels, evidence suggests that a primary mechanism for the tingling sensation is the inhibition of two-pore domain potassium (KCNK) channels, specifically KCNK3, KCNK9, and KCNK18.[6] These channels contribute to the resting membrane potential of neurons. By inhibiting their function, Hydroxy-α-sanshool reduces potassium efflux, leading to a state of hyperexcitability and spontaneous firing of neurons. This action is thought to be responsible for the distinct vibrational or tingling paresthesia.

Caption: Inhibition of KCNK channels by Hydroxy-α-sanshool.

Experimental Protocols

The pharmacological effects of Hydroxy-α-sanshool have been elucidated through a variety of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.

1. In Vitro Cell-Based Assays

-

Cell Culture and Transfection:

-

Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

For heterologous expression of ion channels, cells are transiently transfected with plasmids encoding human TRPV1, TRPA1, or KCNK channel subunits using a lipid-based transfection reagent (e.g., Lipofectamine 2000).

-

Cells are typically used for experiments 24-48 hours post-transfection.

-

-

Calcium Imaging:

-

Transfected or primary dorsal root ganglion (DRG) neurons are plated on glass coverslips.

-

Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, for 30-60 minutes at 37°C.

-

Coverslips are mounted on a perfusion chamber on an inverted microscope equipped for ratiometric fluorescence imaging.

-

A baseline fluorescence is recorded, after which solutions containing Hydroxy-α-sanshool at various concentrations are perfused over the cells.

-

Changes in intracellular calcium concentration are measured by monitoring the ratio of fluorescence emission at different excitation wavelengths.

-

-

Electrophysiology (Whole-Cell Patch-Clamp):

-

Cells are voltage-clamped at a holding potential of -60 mV.

-

Glass micropipettes with a resistance of 3-5 MΩ are used to form a gigaseal with the cell membrane.

-

Currents are recorded in response to the application of Hydroxy-α-sanshool.

-

For studying KCNK channels, cells are held at a potential where potassium currents are prominent, and the inhibitory effect of the compound is measured as a reduction in outward current.

-

2. Ex Vivo and In Vivo Models

-

Skin-Nerve Preparation:

-

An ex vivo preparation of the mouse saphenous nerve and the skin it innervates is used to study the responses of primary afferent nerve fibers.[7]

-

The preparation is placed in a chamber and superfused with synthetic interstitial fluid.

-

Single nerve fibers are isolated and their electrical activity is recorded using suction electrodes.

-

Hydroxy-α-sanshool is applied to the receptive field of the fiber in the skin, and changes in firing rate and pattern are recorded.[7]

-

-

Animal Behavioral Assays:

-

To assess the sensory effects in vivo, Hydroxy-α-sanshool is injected into the hind paw of mice.

-

Nocifensive behaviors, such as the time spent licking or flinching the injected paw, are quantified as a measure of the compound's irritant or painful effects.

-

These experiments are often performed in wild-type mice and knockout mice lacking specific ion channels (e.g., TRPV1-/-) to determine the in vivo relevance of these targets.

-

Experimental Workflow for Investigating Sanshool Pharmacology

Caption: A typical experimental workflow for studying the pharmacology of sanshools.

Pharmacokinetics and Metabolism

Recent studies have begun to explore the pharmacokinetic profile of Hydroxy-α-sanshool. In vivo studies in rats indicate that it is rapidly absorbed after oral administration.[5] In vitro metabolism studies using human and rat liver microsomes and hepatocytes show that the compound is metabolized, and it exhibits strong inhibitory effects on the cytochrome P450 enzymes CYP2C9 and CYP2D6.[5] This suggests a potential for drug-drug interactions if co-administered with substrates of these enzymes.

Pharmacokinetic Parameters of Hydroxy-α-Sanshool in Different In Vitro Systems

| System | Species | T1/2 (min) | CLint (μL/min/mg or /10^6 cells) | Clearance Category | Reference |

| Liver Microsomes | Human | > 120 | < 11.6 | Low | [5] |

| Monkey | 43.8 ± 3.4 | 31.6 ± 2.6 | Moderate | [5] | |

| Dog | 37.1 ± 1.2 | 37.4 ± 1.2 | Moderate | [5] | |

| Rat | > 120 | < 11.6 | Low | [5] | |

| Mouse | 17.6 ± 0.3 | 80.0 ± 1.4 | High | [5] | |

| Hepatocytes | Human | > 240 | < 5.8 | Low | [5] |

| Monkey | 134.1 ± 20.8 | 10.3 ± 1.6 | Low | [5] | |

| Dog | 129.5 ± 11.3 | 10.7 ± 0.9 | Low | [5] | |

| Rat | > 240 | < 5.8 | Low | [5] | |

| Mouse | 118.0 ± 12.0 | 11.7 ± 1.2 | Low | [5] |

Future Directions

The unique sensory properties and multi-target pharmacology of sanshools present exciting opportunities for further research and development. Key areas for future investigation include:

-

Pharmacology of Other Isomers: A detailed pharmacological characterization of Hydroxy-ε-Sanshool and other less-abundant isomers is necessary to understand their specific contributions to the overall sensory profile of Zanthoxylum species.

-

Therapeutic Potential: The modulation of sensory neurons by Hydroxy-α-sanshool suggests potential applications in areas such as pain management, where it could be used as a topical analgesic or to treat conditions of altered sensation like paresthesia.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the sanshool chemical structure could lead to the development of more potent and selective modulators of TRP and KCNK channels for therapeutic use.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. abmole.com [abmole.com]

- 3. Ultrasound-assisted enzymatic extraction of hydroxy-sanshool compounds from the hydrodistillation residue of two Sichuan peppers: optimization, quantification and pungent taste contribution evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Hydroxy-α-sanshool | 83883-10-7 | FH36486 | Biosynth [biosynth.com]

- 5. In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxy-α-sanshool - Wikipedia [en.wikipedia.org]

- 7. jneurosci.org [jneurosci.org]

The Enigmatic Tingle: A Technical Guide to the Ion Channel Interactions of Hydroxy-Epsilon-Sanshool and its Congeners

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the intricate molecular interactions between sanshools, the active compounds responsible for the characteristic tingling and numbing sensation of Szechuan pepper, and various ion channels. While the primary focus of this document is Hydroxy-Epsilon-Sanshool, the current body of scientific literature offers limited specific data on this particular isomer. Therefore, this guide provides a comprehensive overview of the well-documented interactions of its close structural analog, Hydroxy-alpha-sanshool, with key ion channels, which are believed to represent the broader mechanism of action for the sanshool family.

Executive Summary

Sanshools, a class of N-alkylamides found in plants of the Zanthoxylum genus, are renowned for their unique somatosensory properties. These compounds exert their effects by modulating the activity of several ion channels, primarily Transient Receptor Potential (TRP) channels and two-pore domain potassium (KCNK) channels. Hydroxy-alpha-sanshool, the most extensively studied derivative, has been shown to be an agonist of TRPV1 and TRPA1 channels and an inhibitor of KCNK3, KCNK9, and KCNK18 channels.[1][2] These interactions lead to neuronal depolarization and the sensation of tingling paresthesia. Although direct quantitative data for this compound is scarce, it is known to be an alkylamide isolated from Zanthoxylum bungeanum and contributes to the tingling and numbing chemosensations.[3] This guide summarizes the current understanding of these interactions, providing available quantitative data, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Quantitative Data on Sanshool-Ion Channel Interactions

The following tables summarize the available quantitative data for the interaction of Hydroxy-alpha-sanshool with various ion channels. This data is critical for understanding the potency and selectivity of these compounds and serves as a valuable reference for drug development and sensory research.

| Compound | Ion Channel | Type of Interaction | EC50 / IC50 | Species | Reference |

| Hydroxy-alpha-sanshool | TRPV1 | Agonist | 1.1 µM | Not Specified | [1] |

| Hydroxy-alpha-sanshool | TRPA1 | Agonist | 69 µM | Not Specified | [1] |

| gamma-sanshool | TRPV1 | Agonist | 5.3 µM | Rat | [4] |

Table 1: Agonistic Activity of Sanshools on TRP Channels

| Compound | Ion Channel | Type of Interaction | Notes | Reference |

| Hydroxy-alpha-sanshool | KCNK3 (TASK-1) | Inhibition | Contributes to neuronal excitation. | [5] |

| Hydroxy-alpha-sanshool | KCNK9 (TASK-3) | Inhibition | Contributes to neuronal excitation. | [5] |

| Hydroxy-alpha-sanshool | KCNK18 (TRESK) | Inhibition | Contributes to neuronal excitation. | [5] |

Table 2: Inhibitory Activity of Hydroxy-alpha-sanshool on Two-Pore Domain Potassium Channels

Key Signaling Pathways and Experimental Workflows

The interaction of sanshools with ion channels triggers a cascade of intracellular events, primarily involving calcium signaling. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways and the typical experimental workflows used to investigate them.

Caption: Signaling pathway of Hydroxy-Sanshool interaction with ion channels.

Caption: Experimental workflow for studying sanshool-ion channel interactions.

Detailed Experimental Protocols

The following are generalized protocols for key experiments cited in the study of sanshool-ion channel interactions. These protocols are based on standard methodologies and may require optimization for specific experimental conditions.

Cell Culture and Transient Transfection of HEK293 Cells

-

Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

-

Transfection: For transient transfection, HEK293 cells are seeded onto poly-L-lysine-coated glass coverslips in 24-well plates. At 70-80% confluency, cells are transfected with a plasmid DNA encoding the ion channel of interest (e.g., human TRPV1 or TRPA1) using a suitable transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.

Calcium Imaging

-

Dye Loading: Transfected HEK293 cells are washed with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) and then incubated with a calcium-sensitive fluorescent dye (e.g., 5 µM Fura-2 AM) in HBSS for 30-60 minutes at room temperature in the dark.

-

Image Acquisition: After washing to remove excess dye, the coverslips are mounted on a perfusion chamber on the stage of an inverted fluorescence microscope. Cells are alternately excited at 340 nm and 380 nm, and the emitted fluorescence at 510 nm is captured using a CCD camera.

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to the intracellular calcium concentration. Changes in this ratio upon application of Hydroxy-Sanshool are recorded and analyzed.

Whole-Cell Patch-Clamp Electrophysiology

-

Solution Preparation:

-

External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and 2 Mg-ATP (pH adjusted to 7.2 with KOH).

-

-

Recording: Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with the internal solution. Whole-cell recordings are obtained from transfected HEK293 cells using a patch-clamp amplifier.

-

Data Acquisition and Analysis: Cells are held at a holding potential of -60 mV. Current-voltage (I-V) relationships are determined by applying voltage steps or ramps. The effect of Hydroxy-Sanshool is assessed by perfusing the external solution containing the compound at various concentrations and recording the changes in the elicited currents. Data are acquired and analyzed using appropriate software (e.g., pCLAMP).

This compound: What We Know and Future Directions

Currently, the scientific literature specifically detailing the ion channel interactions of this compound is limited. It is identified as one of the key alkylamides in Zanthoxylum bungeanum that contributes to the characteristic tingling and numbing sensations.[3] Based on the extensive research on its structural isomer, Hydroxy-alpha-sanshool, it is highly probable that this compound also interacts with TRPV1, TRPA1, and KCNK channels.

However, the precise nature of these interactions, including the binding affinity (EC50/IC50 values) and the specific residues involved in the binding pocket, remains to be elucidated. Future research should focus on:

-

Isolation and Purification: Obtaining pure this compound to enable detailed pharmacological studies.

-

In Vitro Characterization: Performing electrophysiological and calcium imaging studies on a panel of ion channels to determine its target profile and potency.

-

Comparative Studies: Directly comparing the activity of this compound with other sanshool isomers to understand the structure-activity relationships.

-

In Vivo Studies: Investigating the sensory and physiological effects of isolated this compound in animal models.

A deeper understanding of the specific interactions of this compound will not only enhance our knowledge of the molecular basis of chemesthesis but also open avenues for the development of novel therapeutics targeting pain, inflammation, and other conditions involving these ion channels.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. abmole.com [abmole.com]

- 4. Pungent qualities of sanshool-related compounds evaluated by a sensory test and activation of rat TRPV1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A tingling sanshool derivative excites primary sensory neurons and elicits nocifensive behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Tingle: A Technical Guide to the Initial Physiological Studies of Hydroxy-Epsilon-Sanshool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-epsilon-sanshool, a bioactive alkylamide predominantly found in Szechuan pepper, is the molecule responsible for the characteristic tingling and numbing sensation, known as paresthesia, experienced upon its consumption. This unique sensory effect has garnered significant interest within the scientific community, leading to initial studies aimed at elucidating its physiological mechanisms of action. This technical guide provides a comprehensive overview of these early investigations, presenting key quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and workflows. The primary molecular targets identified to date include the Transient Receptor Potential (TRP) channels TRPA1 and TRPV1, as well as two-pore potassium channels (KCNK). Understanding the interaction of this compound with these channels offers valuable insights for researchers in sensory physiology and professionals in drug development exploring novel therapeutic agents for pain and sensory disorders.

Quantitative Data Summary

The physiological effects of this compound have been quantified across several key experimental paradigms. The following tables summarize the critical data from initial studies, focusing on its activity on sensory neuron channels.

| Compound | Target Channel | Assay Type | Measured Effect | Value | Reference |

| Hydroxy-alpha-sanshool | TRPA1 | Calcium Influx | EC50 | 69 µM | [1][2] |

| Hydroxy-alpha-sanshool | TRPV1 | Calcium Influx | EC50 | 1.1 µM | [1][2] |

| Hydroxy-alpha-sanshool | Sensory Neurons | Electrophysiology | Inward Current Induction | Concentration-dependent | [3] |

| Hydroxy-alpha-sanshool | Sensory Neurons | Calcium Imaging | Intracellular Ca2+ Increase | Concentration-dependent | [3] |

Note: Hydroxy-alpha-sanshool is a closely related isomer and often studied interchangeably with this compound in the context of its physiological effects.

Signaling Pathways

The current understanding of this compound's mechanism of action points to a dual effect on sensory neurons, involving both the activation of excitatory ion channels and the inhibition of channels responsible for maintaining the neuronal resting state.

Caption: Dual mechanism of this compound on sensory neurons.

Experimental Protocols

The following sections detail the methodologies employed in the initial studies of this compound.

Dorsal Root Ganglion (DRG) Neuron Isolation and Culture

This protocol outlines the steps for preparing primary sensory neuron cultures for subsequent electrophysiological and calcium imaging experiments.

Caption: Workflow for preparing primary DRG neuron cultures.

Detailed Steps:

-

Animal Euthanasia and DRG Dissection: Euthanize a rodent model (e.g., mouse or rat) in accordance with institutional animal care and use committee (IACUC) guidelines. Dissect the dorsal root ganglia from the spinal column under sterile conditions.

-

Enzymatic Digestion: Transfer the ganglia to a solution containing digestive enzymes, typically a combination of collagenase and trypsin, and incubate at 37°C to dissociate the tissue.

-

Mechanical Trituration: Following enzymatic digestion, gently triturate the ganglia using fire-polished Pasteur pipettes of decreasing tip diameter to obtain a single-cell suspension.

-

Plating: Plate the dissociated neurons onto coverslips pre-coated with an adhesive substrate, such as poly-D-lysine and laminin, to promote cell attachment and growth.

-

Culturing: Culture the neurons in a suitable growth medium, such as Neurobasal medium supplemented with B27, nerve growth factor (NGF), and antibiotics, in a humidified incubator at 37°C and 5% CO2 for 24-48 hours before experimentation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to record ion channel activity and changes in the membrane potential of individual DRG neurons in response to this compound application.

Caption: Workflow for whole-cell patch-clamp recording.

Detailed Steps:

-

Preparation: Place a coverslip with cultured DRG neurons in a recording chamber mounted on an inverted microscope and perfuse with an external recording solution.

-

Pipette Positioning: Under visual guidance, approach a single neuron with a glass micropipette filled with an internal solution.

-

Gigaseal Formation: Apply gentle suction to form a high-resistance seal (gigaseal) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusional access to the cell's interior.

-

Recording: In voltage-clamp mode, hold the membrane potential at a set value (e.g., -60 mV) and record the currents flowing across the membrane. In current-clamp mode, record the changes in membrane potential.

-

Compound Application: Apply this compound to the recording chamber via the perfusion system and record the resulting changes in current or voltage.

Fura-2 AM Calcium Imaging

This method allows for the measurement of changes in intracellular calcium concentration in response to neuronal activation by this compound.

Caption: Workflow for Fura-2 AM calcium imaging.

Detailed Steps:

-

Dye Loading: Incubate cultured DRG neurons with the cell-permeant ratiometric calcium indicator Fura-2 AM. The AM ester group allows the dye to cross the cell membrane.

-

De-esterification: Once inside the cell, cellular esterases cleave the AM group, trapping the active Fura-2 dye in the cytoplasm.

-

Imaging: Place the coverslip in a perfusion chamber on a fluorescence microscope equipped with a light source that can alternate between 340 nm and 380 nm excitation wavelengths and a detector to capture emission at ~510 nm.

-

Data Acquisition: Record the ratio of the fluorescence intensity at the two excitation wavelengths. An increase in the 340/380 nm ratio indicates an increase in intracellular calcium concentration.

-

Compound Application: Apply this compound and record the change in the fluorescence ratio to determine the effect on intracellular calcium levels.

In Vivo Behavioral Testing

Intraplantar injection of this compound in rodents is used to assess its in vivo effects on nociception and sensory perception.

Caption: Workflow for in vivo behavioral assessment.

Detailed Steps:

-

Acclimatization: Acclimatize the animals (e.g., rats or mice) to the testing environment to minimize stress-induced behavioral artifacts.

-

Intraplantar Injection: Inject a solution of this compound or a vehicle control into the plantar surface of the hind paw.

-

Behavioral Observation: Place the animal in an observation chamber and record its behavior for a defined period.

-

Quantification of Nocifensive Behaviors: Quantify the duration and frequency of nocifensive behaviors such as paw licking, flinching, and guarding as indicators of a sensory response.

Conclusion

The initial studies on the physiological effects of this compound have laid a crucial foundation for understanding its unique sensory properties. The compound's ability to modulate key ion channels involved in sensory transduction, including TRPA1, TRPV1, and KCNK channels, highlights its potential as a valuable pharmacological tool for investigating the molecular basis of touch, temperature, and pain. The conflicting reports on the primary mechanism of action underscore the need for further research to fully delineate the complex interplay of these channels in producing the characteristic tingling sensation. The detailed experimental protocols provided in this guide offer a roadmap for researchers to build upon these initial findings and further explore the therapeutic potential of sanshool-related compounds.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Hydroxy-Epsilon-Sanshool from Zanthoxylum

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-epsilon-sanshool is a bioactive alkylamide found in the pericarp of various Zanthoxylum species, commonly known as Sichuan pepper. This compound is of significant interest to the pharmaceutical and food industries due to its characteristic tingling and numbing sensory properties, as well as its potential pharmacological activities. Like other sanshools, its biological effects are believed to be mediated through interactions with ion channels and cellular signaling pathways. This document provides detailed protocols for the extraction and purification of this compound from Zanthoxylum raw materials, along with a summary of relevant quantitative data and an overview of the implicated signaling pathways.

Data Presentation: Quantitative Analysis of Hydroxy-Sanshool Extraction

The extraction of hydroxy-sanshools, including this compound, from Zanthoxylum species can be achieved through various methods. The choice of method and solvent significantly impacts the yield and purity of the final extract. Below is a summary of findings from a study that quantified five hydroxy-sanshool compounds from the hydrodistillation residue of Zanthoxylum bungeanum Maxim. pericarp (ZBM) and Zanthoxylum armatum DC. pericarp (ZADC) using different extraction techniques[1][2].

| Extraction Method | Plant Material | Total Hydroxy-Sanshool Yield (% w/w) | Pungent Taste Contribution Value (PCV) of this compound (ml g⁻¹) |

| Ethanol-Water Extraction | ZBM | 5.12 ± 0.19 | 139 |

| ZADC | 3.35 ± 0.04 | 119 | |

| Enzyme-Assisted Extraction | ZBM | Increase of 4.2-7.6% over ethanol-water | Not Reported |

| ZADC | Increase of 4.2-7.6% over ethanol-water | Not Reported | |

| Ultrasound-Assisted Extraction | ZBM | Increase of 9.3-9.8% over ethanol-water | Not Reported |

| ZADC | Increase of 9.3-9.8% over ethanol-water | Not Reported | |

| Ultrasound-Assisted Enzymatic Extraction | ZBM | Increase of 21.5-26.2% (Maximum yield of 7.87%) | Not Reported |

| ZADC | Increase of 21.5-26.2% | Not Reported |

Note: The Pungent Taste Contribution Value (PCV) is a semi-quantitative measure of the sensory impact of a specific compound within the extract. A higher PCV indicates a greater contribution to the tingling and numbing sensation.

Experimental Protocols

The following protocols are detailed methodologies for the extraction and purification of this compound from Zanthoxylum pericarp. These are based on established methods for related sanshool compounds and can be optimized for specific laboratory conditions and research goals.

Protocol 1: Solvent Extraction and Preliminary Purification

This protocol describes a general method for the extraction of sanshools using an organic solvent, followed by an initial purification step.

Materials and Reagents:

-

Dried Zanthoxylum pericarp

-

Petroleum ether

-

Ethyl acetate (B1210297)

-

Rotary evaporator

-

Filtration apparatus (e.g., Buchner funnel, filter paper)

-

Silica (B1680970) gel (for column chromatography)

-

Glass column for chromatography

Procedure:

-

Grinding: Grind the dried Zanthoxylum pericarp into a fine powder to increase the surface area for extraction.

-

Extraction:

-

Macerate the powdered pericarp in methanol or 70% ethanol (e.g., 1:10 w/v ratio) at room temperature with constant stirring for 24-48 hours.

-

Alternatively, perform ultrasonic-assisted extraction by sonicating the mixture for 30-60 minutes to enhance extraction efficiency[3].

-

-

Filtration and Concentration:

-

Filter the mixture to separate the extract from the solid plant material.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a crude extract.

-

-

Liquid-Liquid Partitioning (Optional Enrichment):

-

To enrich the sanshool content, the crude extract can be subjected to liquid-liquid partitioning. For instance, a petroleum ether and ethyl acetate mixture can be used[4].

-

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column using a suitable solvent system, such as a gradient of petroleum ether and ethyl acetate[4][5].

-

Load the concentrated crude extract onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the relevant fractions and concentrate using a rotary evaporator to obtain a purified extract.

-

Protocol 2: Ultrasound-Assisted Enzymatic Extraction

This advanced method utilizes enzymes and ultrasound to improve the extraction yield from the hydrodistillation residue of Zanthoxylum pericarp[1][2].

Materials and Reagents:

-

Hydrodistillation residue of Zanthoxylum pericarp

-

Cellulase, hemicellulase, pectinase (B1165727)

-

Food-grade ethanol

-

Citric acid (0.05 M)

-

Ultrasonic bath or probe sonicator

-

Incubator or water bath

-

Centrifuge

Procedure:

-

Pre-treatment: Soak the hydrodistillation residue in water (e.g., 20 g residue in 180 ml water) at 50°C and a pH of 4.8 (adjusted with citric acid) for 3 hours.

-

Enzymatic Hydrolysis: Add a mixture of cellulase, hemicellulase, and pectinase (e.g., 3.1% w/w of the residue) to the slurry and incubate at the optimal temperature for the enzymes (e.g., 50.3°C) for a defined period.

-

Ultrasound-Assisted Extraction:

-

Add food-grade ethanol to the mixture.

-

Subject the mixture to ultrasonic irradiation (e.g., 207 W) for a specified duration while maintaining the temperature.

-

-

Extraction and Separation:

-

Continue the extraction at 50°C for 3 hours with stirring.

-

Filter the mixture and then centrifuge the filtrate at 4000 rpm for 15 minutes.

-

-

Concentration: Collect the supernatant and concentrate it under vacuum to obtain the hydroxy-sanshool rich extract.

Protocol 3: High-Purity Purification by Preparative HPLC

For obtaining high-purity this compound for pharmacological studies, preparative High-Performance Liquid Chromatography (HPLC) is recommended.

Materials and Reagents:

-

Purified sanshool extract (from Protocol 1 or 2)

-

HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water)

-

Preparative HPLC system with a suitable column (e.g., C18)

Procedure:

-

Sample Preparation: Dissolve the purified extract in an appropriate solvent (e.g., methanol) and filter it through a 0.45 µm syringe filter.

-

HPLC Analysis:

-

Develop an analytical HPLC method to determine the retention time of this compound. A C18 column with a gradient elution of acetonitrile and water is commonly used[5].

-

Detection is typically performed at a wavelength of around 270 nm.

-

-

Preparative HPLC:

-

Scale up the analytical method to a preparative scale.

-

Inject the prepared sample onto the preparative HPLC column.

-

Collect the fraction corresponding to the retention time of this compound.

-

-

Solvent Removal: Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

Mandatory Visualization

Experimental Workflow for Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Proposed Signaling Pathway of Sanshools

While the specific signaling pathways for this compound are not extensively detailed, based on the known mechanisms of the structurally similar hydroxy-alpha-sanshool (B1504358) and the general class of sanshools, a proposed pathway can be illustrated. Sanshools are known to interact with transient receptor potential (TRP) channels and two-pore domain potassium (KCNK) channels, leading to neuronal excitation and the characteristic tingling sensation[6][7][8]. Furthermore, they have been shown to modulate downstream signaling cascades such as the PI3K/Akt pathway[3][9].

Caption: Proposed signaling mechanism of this compound.

References

- 1. Ultrasound-assisted enzymatic extraction of hydroxy-sanshool compounds from the hydrodistillation residue of two Sichuan peppers: optimization, quantification and pungent taste contribution evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ultrasound-assisted enzymatic extraction of hydroxy-sanshool compounds from the hydrodistillation residue of two Sichuan peppers: optimization, quantification and pungent taste contribution evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Hydroxy-α-sanshool isolated from Zanthoxylum bungeanum Maxim. has antidiabetic effects on high-fat-fed and streptozotocin-treated mice via increasing glycogen synthesis by regulation of PI3K/Akt/GSK-3β/GS signaling [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. CN102690208B - Method for extracting hydroxyl sanshool from zanthoxylum oil - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Hydroxy-alpha-sanshool activates TRPV1 and TRPA1 in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A tingling sanshool derivative excites primary sensory neurons and elicits nocifensive behavior in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydroxy-α-sanshool isolated from Zanthoxylum bungeanum Maxim. has antidiabetic effects on high-fat-fed and streptozotocin-treated mice via increasing glycogen synthesis by regulation of PI3K/Akt/GSK-3β/GS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Quantification of Hydroxy-Epsilon-Sanshool

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-epsilon-sanshool (HεS) is a bioactive alkylamide found in plants of the Zanthoxylum genus, notably in Sichuan pepper. It contributes to the characteristic tingling and numbing sensation associated with these spices. Beyond its sensory properties, HεS and related sanshools are of increasing interest to the pharmaceutical and food industries due to their potential biological activities. Accurate and precise quantification of HεS is crucial for quality control of raw materials, formulation development, and understanding its pharmacological effects.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and a framework for developing a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Analytical Techniques for Quantifying this compound

Several analytical techniques can be employed for the quantification of HεS. The most common and accessible method is HPLC with UV detection. For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the preferred method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the separation and quantification of sanshool isomers. A key challenge is achieving baseline separation of HεS from other structurally similar sanshools, such as hydroxy-alpha-sanshool (B1504358) (HαS), hydroxy-beta-sanshool (B3030841) (HβS), and hydroxy-gamma-sanshool (B1252549) (HγS). A novel gradient elution multi-mode two-dimensional liquid-liquid chromatography method has been shown to effectively separate these isomers, achieving high purities for each[1].

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity by utilizing Multiple Reaction Monitoring (MRM). This technique is particularly advantageous for quantifying low concentrations of HεS in complex biological matrices. The development of a robust LC-MS/MS method involves the optimization of chromatographic conditions and mass spectrometric parameters, including the selection of specific precursor and product ion transitions.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is based on established methods for the separation of sanshool isomers[1][2].

1.1. Materials and Reagents

-

This compound analytical standard (purity ≥95%) (Commercially available from suppliers such as MuseChem)[3].

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Formic acid (optional, for improved peak shape)

-

Zanthoxylum fruit powder (sample)

1.2. Sample Preparation (from Zanthoxylum fruit powder)

-

Weigh 1.0 g of finely ground Zanthoxylum fruit powder into a 50 mL centrifuge tube.

-

Add 20 mL of methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Sonication: Place the tube in an ultrasonic bath for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Store the extracted sample at 4°C until analysis.

1.3. HPLC Instrumentation and Conditions

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-10 min, 45-50% B; 10-30 min, 50-65% B; 30-31 min, 65-100% B; 31-40 min, 100% B; 40-45 min, 100-45% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 270 nm |

| Injection Volume | 10 µL |

1.4. Calibration Curve

-

Prepare a stock solution of this compound standard in methanol at a concentration of 1 mg/mL.

-

Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Inject each standard in triplicate and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linearity (R² > 0.99).

1.5. Quantification

-

Inject the prepared sample extract into the HPLC system.

-

Identify the this compound peak based on the retention time of the standard.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: Development of an LC-MS/MS Method for Quantification of this compound

This protocol provides a framework for developing a sensitive and selective LC-MS/MS method using Multiple Reaction Monitoring (MRM).

2.1. Materials and Reagents

-

This compound analytical standard (purity ≥95%)[3].

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Methanol (LC-MS grade)

-

Zanthoxylum fruit powder or other matrix (sample)

2.2. Sample Preparation Follow the same sample preparation protocol as for HPLC-UV (Section 1.2), ensuring all solvents and reagents are LC-MS grade.

2.3. LC-MS/MS Instrumentation and Conditions

| Parameter | Recommended Starting Conditions |

| LC Column | UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | To be optimized for optimal separation from isomers. A starting point could be a linear gradient from 30% to 95% B over 10 minutes. |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 2 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 800 L/hr |

2.4. MRM Transition Optimization

-

Precursor Ion Selection: Infuse a standard solution of this compound (approx. 1 µg/mL in methanol) directly into the mass spectrometer to determine the precursor ion. The protonated molecule [M+H]⁺ is expected. The molecular formula of this compound is C₁₆H₂₅NO₂ and its molecular weight is 263.38 g/mol . The expected precursor ion would be at m/z 264.19.

-

Product Ion Selection: Perform a product ion scan on the selected precursor ion to identify the most abundant and stable fragment ions. These will be used as product ions for the MRM transitions.

-

Collision Energy Optimization: Optimize the collision energy for each MRM transition to maximize the signal intensity of the product ions.

-

Selection of MRM Transitions: Select at least two MRM transitions for each analyte (one for quantification and one for confirmation) to ensure specificity.

Predicted MRM Transitions for this compound:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |

| This compound | 264.2 | To be determined experimentally | To be determined experimentally |

2.5. Method Validation Validate the developed LC-MS/MS method according to relevant guidelines (e.g., FDA, ICH) for linearity, accuracy, precision, selectivity, and stability.

Data Presentation

Table 1: HPLC-UV Method Parameters

| Parameter | Value |

| Column | C18 reverse-phase column (4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water, B: Acetonitrile |

| Gradient | 0-10 min, 45-50% B; 10-30 min, 50-65% B; 30-31 min, 65-100% B; 31-40 min, 100% B; 40-45 min, 100-45% B |

| Flow Rate | 1.0 mL/min |

| Detection | 270 nm |

| LOD (estimated) | ~0.1 µg/mL |

| LOQ (estimated) | ~0.5 µg/mL |

Table 2: LC-MS/MS Method Parameters (Starting Point)

| Parameter | Value |

| Column | UPLC C18 column (2.1 x 100 mm, 1.7 µm) |

| Mobile Phase | A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.3 mL/min |

| Ionization | ESI Positive |

| Precursor Ion (m/z) | 264.2 |

| LOD (estimated) | <1 ng/mL |

| LOQ (estimated) | ~1-5 ng/mL |

Visualizations

Experimental Workflow for HPLC/LC-MS-MS Analysis

Caption: Workflow for the quantification of this compound.

Signaling Pathway of Sanshools

Sanshools, including this compound, are known to interact with transient receptor potential (TRP) channels, primarily TRPV1 and TRPA1, which are involved in sensory perception, including pain and tingling[1]. Activation of these channels leads to an influx of cations (Na⁺ and Ca²⁺), depolarization of sensory neurons, and the generation of action potentials.

References

Application of Hydroxy-Epsilon-Sanshool and its Analogs as Pharmacological Tools

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy-sanshools are a class of bioactive alkylamides found in plants of the Zanthoxylum genus, commonly known as Sichuan pepper. These compounds are responsible for the characteristic tingling and numbing sensation associated with Sichuan cuisine. While several isomers exist, hydroxy-alpha-sanshool (B1504358) is the most extensively studied and serves as a valuable pharmacological tool for investigating sensory perception, nociception, and ion channel function.

This document focuses primarily on the application of hydroxy-alpha-sanshool due to the extensive available research on its mechanisms of action. Information regarding hydroxy-epsilon-sanshool is currently limited, though it is known to be an alkylamide isolated from Zanthoxylum bungeanum that produces key tingling and numbing chemosensations.[1][2] The principles and protocols outlined for hydroxy-alpha-sanshool can largely be adapted for the study of other sanshool derivatives, including the epsilon isoform.

Hydroxy-alpha-sanshool's pharmacological activity is primarily attributed to its interaction with several ion channels, making it a multimodal agent. It functions as an agonist for Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels, which are key players in pain and temperature sensation.[3][4][5][6] Additionally, and central to its unique sensory effects, it inhibits two-pore domain potassium channels (KCNK), specifically KCNK3, KCNK9, and KCNK18.[4][5][6][7] This dual activity on excitatory and inhibitory channels provides a unique profile for probing the function of the peripheral nervous system.

Quantitative Data Summary

The following table summarizes the available quantitative data for the pharmacological activity of hydroxy-sanshools.

| Compound | Target | Assay Type | Value | Species | Reference |

| Hydroxy-alpha-sanshool | TRPV1 | EC50 | 1.1 µM | Not Specified | MedChemExpress |

| Hydroxy-alpha-sanshool | TRPA1 | EC50 | 69 µM | Not Specified | MedChemExpress |

| Hydroxy-alpha-sanshool | Sensory Neurons | Inward Current Induction | 0-10 mM | Not Specified | MedChemExpress |

| Hydroxy-alpha-sanshool | Sensory Neurons | Intracellular Ca2+ Increase | 1 mM | Not Specified | MedChemExpress |

| Hydroxy-alpha-sanshool | In vivo | Paw-licking Response | 4 mg per mouse (intradermal) | Mouse | MedChemExpress |

| Gamma-sanshool | TRPV1 | EC50 | 5.3 µM | Rat | [2] |

| Hydroxy-alpha-sanshool | In vivo | Analgesia (formalin test) | 1, 2, and 4 mg/g | Not Specified | [7] |

| Hydroxy-alpha-sanshool | In vivo | Insulin Resistance Model | 8 mg/kg·bw (intragastric) | Mouse | [8] |

| Hydroxy-alpha-sanshool | In vivo | Hepatotoxicity Study | 5, 10, and 20 mg/kg (gavage) | Mouse | [9] |

Signaling Pathways and Mechanisms of Action

Hydroxy-alpha-sanshool exerts its effects on sensory neurons through a complex interplay of ion channel modulation. The primary mechanisms involve the activation of TRP channels and the inhibition of KCNK channels.

Caption: Signaling pathway of hydroxy-alpha-sanshool in sensory neurons.

Experimental Protocols

Detailed methodologies for key experiments involving hydroxy-alpha-sanshool are provided below. These can be adapted for other sanshool derivatives.

In Vitro Characterization using Heterologous Expression Systems

Objective: To determine the activity of sanshools on specific ion channels (e.g., TRPV1, TRPA1).

Cell Line: Human Embryonic Kidney (HEK293) cells stably or transiently expressing the ion channel of interest.

Methodology:

-

Cell Culture and Transfection: